![molecular formula C24H48O3 B14650116 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane CAS No. 54050-66-7](/img/structure/B14650116.png)
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with long alkyl chains and multiple ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of Alkyl Chains: Long alkyl chains are introduced through alkylation reactions, using reagents such as alkyl halides in the presence of strong bases.
Introduction of Ethoxy Groups: The ethoxy groups are added via etherification reactions, where alcohols react with ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The
Eigenschaften
CAS-Nummer |
54050-66-7 |
|---|---|
Molekularformel |
C24H48O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
1-[8-[2-(2-methoxyethoxy)ethoxy]octyl]-2-octylcyclopropane |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-9-12-15-23-22-24(23)16-13-10-7-8-11-14-17-26-20-21-27-19-18-25-2/h23-24H,3-22H2,1-2H3 |
InChI-Schlüssel |
OOPBFCCLZBVEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




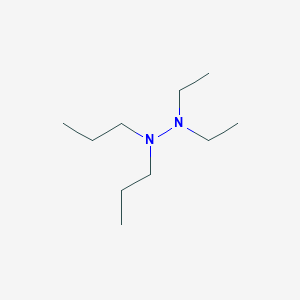



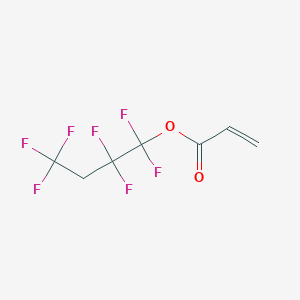

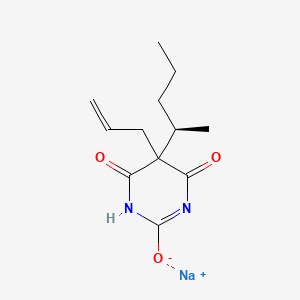
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
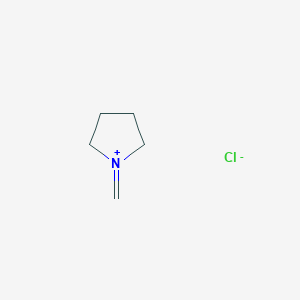
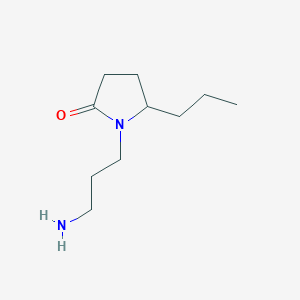
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
